VHL-HIF1α Inhibitor-TG0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VHL-HIF1α Inhibitor-TG0 is the first sub-micromolar inhibitor of the VHL-HIF1α interaction.
科学的研究の応用
1. Clear Cell Renal Carcinoma
VHL-HIF1α inhibitors, such as TG0, have significant implications in clear cell renal carcinoma. The inactivation of the VHL tumor suppressor protein leads to deregulation of HIF2α, which is a driving force in VHL-defective clear cell renal carcinomas. HIF2α inhibitors, or drugs targeting its downstream targets, are in clinical testing for treating this disease (Shen & Kaelin, 2013).
2. Hypoxia-inducible Factor Sensitivity
VHL-HIF1α inhibitors play a crucial role in determining sensitivity to inhibitors of mammalian target of rapamycin (mTOR) in kidney cancer. The loss of VHL gene function sensitizes kidney cancer cells to mTOR inhibitors, which correlates with a block in the translation of mRNA encoding HIF1A (Thomas et al., 2006).
3. Congenital Chuvash Polycythemia
Research has identified a link between VHL-HIF1α and congenital Chuvash polycythemia. A mutation in VHL impairs the interaction with HIF1α, leading to increased expression of downstream target genes, including EPO and VEGF. This mutation results in phenotypes characteristic of congenital Chuvash polycythemia (Ang et al., 2002).
4. Tumor Development and Inflammation
VHL-HIF1α inhibitors influence tumor development and inflammation in clear cell renal cell carcinoma. HIF-1α regulates glycolysis, while HIF-2α regulates lipoprotein metabolism, ribosome biogenesis, and transcriptional activities related to E2F and MYC. Alterations in the balance of HIF-1α and HIF-2α activities affect different aspects of renal cell carcinoma biology and disease aggressiveness (Hoefflin et al., 2020).
5. Small-Molecule Inhibitors
The development of small-molecule inhibitors targeting the interaction between VHL and HIF1α represents a significant advancement. These inhibitors disrupt protein-protein interactions and are involved in oxygen sensing, highlighting their potential in therapeutic applications (Buckley et al., 2012).
6. Ovarian Cancer Cell Aggressiveness
VHL inactivation leads to increased ovarian cancer cell aggressiveness through the HIF1α/miR-210/VMP1 signaling pathway. The loss of VHL stimulates cancer cell migration by stabilizing HIF-1α and upregulating miR-210, demonstrating the pathway's role in ovarian cancer aggressiveness (Liu et al., 2014).
特性
製品名 |
VHL-HIF1α Inhibitor-TG0 |
---|---|
分子式 |
C24H26N4O3S |
分子量 |
450.56 |
IUPAC名 |
(2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H26N4O3S/c1-14-19(4-3-5-20(14)25)24(31)28-12-18(29)10-21(28)23(30)26-11-16-6-8-17(9-7-16)22-15(2)27-13-32-22/h3-9,13,18,21,29H,10-12,25H2,1-2H3,(H,26,30)/t18-,21+/m1/s1 |
InChIキー |
AFUSGLDYQSDIEU-NQIIRXRSSA-N |
SMILES |
O=C([C@H]1N(C(C2=CC=CC(N)=C2C)=O)C[C@H](O)C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TG0; 4B9K; VHLHIF1α Inhibitor-TG0; VHL HIF1α Inhibitor-TG0; VHL-HIF1α Inhibitor-TG0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。